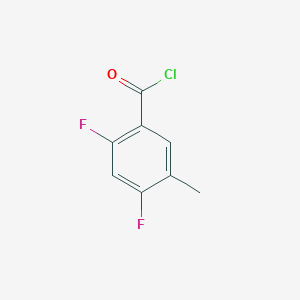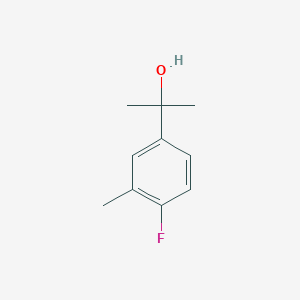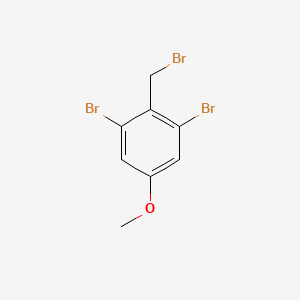
1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymer Synthesis
1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene is a key compound used in the synthesis of various polymers. For instance, a study by Uhrich, Hawker, Fréchet, and Turner (1992) discussed the synthesis of hyperbranched polyethers using 5-(Bromomethyl)-1,3-dihydroxybenzene. This polymerization process resulted in polymers with molecular weights exceeding 10^5, indicating its significant role in creating high molecular weight polymers (Uhrich, Hawker, Fréchet, & Turner, 1992).
Photovoltaic Applications
In the field of solar energy, 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene derivatives have been used to improve the efficiency of polymer solar cells (PSCs). Jin, Yu, Peng, Fan, Cai, Fan, Gou, and Chu (2016) synthesized a derivative, namely 2-methoxy-(5,8)-dihydronaphthyl-PCBM (MDN-PCBM), which showed a higher power conversion efficiency in PSCs compared to traditional electron acceptors. This finding highlights the compound’s potential in enhancing renewable energy technologies (Jin et al., 2016).
Material Science and Chemistry
The compound plays a crucial role in the preparation and properties of sterically protected diphosphene and fluorenylidenephosphine. Toyota, Kawasaki, Nakamura, and Yoshifuji (2003) used a related bulky bromobenzene compound in their research, indicating its utility in synthesizing complex organic molecules with potential applications in material science and chemical industries (Toyota et al., 2003).
Environmental Science
In environmental science, bromochloromethoxybenzenes, a group of compounds similar to 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene, have been studied for their presence in the marine troposphere. Führer and Ballschmiter (1998) analyzed their concentrations in the Eastern Atlantic Ocean, indicating the importance of such compounds in understanding atmospheric chemistry and environmental pollution (Führer & Ballschmiter, 1998).
Antioxidant and Antibacterial Properties
Research has also explored the antioxidant and antibacterial properties of bromophenols, compounds structurally related to 1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene. Li, Li, Gloer, and Wang (2011) isolated bromophenols from marine algae and found them to exhibit strong antioxidant activities. This suggests potential applications in food preservation and pharmaceuticals (Li, Li, Gloer, & Wang, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1,3-dibromo-2-(bromomethyl)-5-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHBXUVPDJMNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

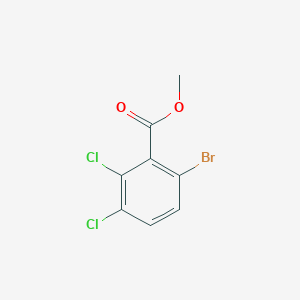


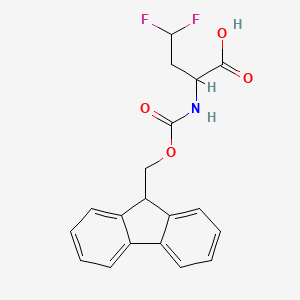


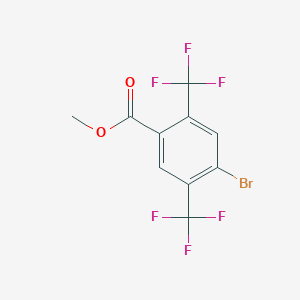

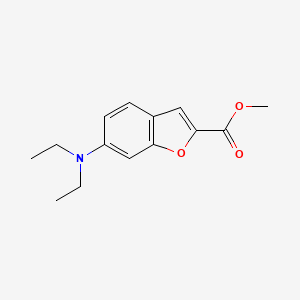

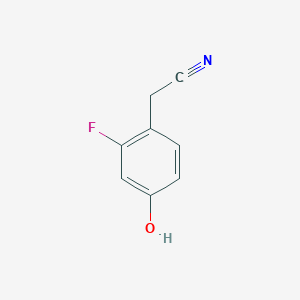
![Bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3039682.png)
